molecular formula C7H13Cl3 B14625171 1,1,3-Trichloroheptane CAS No. 56686-57-8

1,1,3-Trichloroheptane

Cat. No.: B14625171
CAS No.: 56686-57-8
M. Wt: 203.5 g/mol
InChI Key: ILOBEFYKGWLPCV-UHFFFAOYSA-N
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Description

1,1,3-Trichloroheptane is an organic compound with the molecular formula C7H13Cl3 It is a chlorinated hydrocarbon, characterized by the presence of three chlorine atoms attached to a heptane backbone

Preparation Methods

The synthesis of 1,1,3-Trichloroheptane typically involves the chlorination of heptane. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction is usually conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the heptane molecule.

Industrial production methods may involve continuous flow reactors where heptane and chlorine gas are introduced simultaneously, ensuring efficient mixing and reaction. The product is then purified through distillation to obtain pure this compound.

Chemical Reactions Analysis

1,1,3-Trichloroheptane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated alcohols or carboxylic acids, depending on the reagents and conditions used.

Common reagents for these reactions include sodium hydroxide (NaOH) for substitution, thiols for reduction, and potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,3-Trichloroheptane has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of other chlorinated compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Research into the biological effects of chlorinated hydrocarbons often includes studies on this compound to understand its impact on living organisms.

    Medicine: While not directly used as a drug, its derivatives may have potential medicinal properties that are explored in pharmaceutical research.

    Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism by which 1,1,3-Trichloroheptane exerts its effects is primarily through its reactivity with other chemical species. The chlorine atoms in the molecule make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.

Comparison with Similar Compounds

1,1,3-Trichloroheptane can be compared with other chlorinated hydrocarbons such as:

    1,1,1-Trichloroheptane: Similar in structure but with all three chlorine atoms on the same carbon atom.

    1,1,2-Trichloroethane: A shorter chain chlorinated hydrocarbon with different reactivity and applications.

    1,2,3-Trichloropropane: Another chlorinated hydrocarbon with three chlorine atoms on adjacent carbon atoms, used in different industrial applications.

The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which influences its chemical behavior and reactivity compared to its analogs.

Properties

CAS No.

56686-57-8

Molecular Formula

C7H13Cl3

Molecular Weight

203.5 g/mol

IUPAC Name

1,1,3-trichloroheptane

InChI

InChI=1S/C7H13Cl3/c1-2-3-4-6(8)5-7(9)10/h6-7H,2-5H2,1H3

InChI Key

ILOBEFYKGWLPCV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(Cl)Cl)Cl

Origin of Product

United States

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